N-(3,5-dimethoxyphenyl)-2-methylthioacetamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-2-methylthioacetamide is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a methylthioacetamide moiety
Mechanism of Action
Target of Action
A compound with a similar structure, n-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide, is known to target thymidylate synthase in humans .
Biochemical Pathways
Compounds with similar structures, such as dimethoxybenzenes, are known to be involved in various biochemical pathways .
Pharmacokinetics
It’s worth noting that compounds with similar structures can have varying bioavailability and pharmacokinetic properties .
Result of Action
Compounds with similar structures have been shown to have various effects, such as repelling marine bacteria and inhibiting the attachment and growth of microalgae .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-methylthioacetamide typically involves the reaction of 3,5-dimethoxyaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 3,5-dimethoxyaniline attacks the carbonyl carbon of 2-chloroacetyl chloride, forming an intermediate. This intermediate then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-methylthioacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-methylthioacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxyphenyl isocyanate: Shares the dimethoxyphenyl group but differs in its functional group.
3,4-Dimethoxyphenethylamine: Similar in structure but with different functional groups and applications.
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: Another compound with a dimethoxyphenyl group but different functional groups and uses.
Uniqueness
N-(3,5-dimethoxyphenyl)-2-methylthioacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-methylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-14-9-4-8(5-10(6-9)15-2)12-11(13)7-16-3/h4-6H,7H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKDNISELOUSRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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